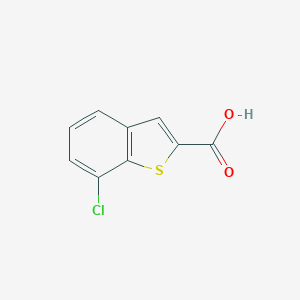

7-Chloro-1-benzothiophene-2-carboxylic acid

説明

特性

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Standard Protocol

The most widely documented method involves cyclocondensation of 2-chloroacetophenone with mercaptoacetic acid in the presence of aqueous alkali metal hydroxides (e.g., KOH or NaOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The reaction proceeds via nucleophilic aromatic substitution, where the thiol group of mercaptoacetic acid attacks the electron-deficient aromatic ring, followed by intramolecular cyclization to form the benzothiophene core.

-

Reaction Setup : Combine 2-chloroacetophenone (1.0 equiv), mercaptoacetic acid (1.2 equiv), and TBAB (0.05 equiv) in 10–15% aqueous KOH.

-

Heating : Seal the mixture in a pressure-resistant vessel and heat to 115–125°C under 15–25 psi for 3–6 hours.

-

Workup : Cool to ambient temperature, acidify with HCl to pH 2–3, and isolate the precipitate via filtration.

Key Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 118–125°C | <100°C: <50% yield |

| Pressure | 15–25 psi | <10 psi: Incomplete |

| TBAB Loading | 0.05 equiv | Omission: 20% yield drop |

This method achieves yields of 83–92%, with scalability demonstrated at multi-kilogram scales. The use of TBAB enhances phase transfer, ensuring efficient interaction between aqueous and organic phases.

Base-Mediated Cyclization of Formylthiophenoxy Precursors

Aldol Cyclization Strategy

An alternative route adapts aldol cyclization protocols from benzofuran synthesis, substituting sulfur for oxygen in the heterocycle. Ethyl 2-formyl-6-chloro-4-mercaptophenoxy acetate undergoes intramolecular cyclization in dimethylformamide (DMF) with anhydrous K₂CO₃ (1.5 equiv) at 92–94°C.

Critical Observations :

-

Electron-Withdrawing Effects : The chlorine substituent at the 7-position deactivates the ring, necessitating higher temperatures (90–95°C vs. 70–80°C for non-halogenated analogs).

-

Solvent Influence : DMF outperforms THF or acetonitrile due to superior solvation of the enolate intermediate.

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 4 | 73 |

| NaHCO₃ | DMF | 6 | 58 |

| Cs₂CO₃ | DMF | 3 | 68 |

Post-cyclization hydrolysis of the ethyl ester (e.g., with LiOH/THF/H₂O) furnishes the carboxylic acid.

Friedel-Crafts Acylation and Oxidative Functionalization

Sequential Acylation and Oxidation

A less common but versatile approach employs Friedel-Crafts acylation to install a ketone group at the 2-position of 7-chlorobenzo[b]thiophene, followed by oxidation to the carboxylic acid.

Stepwise Protocol :

-

Friedel-Crafts Acylation : Treat 7-chlorobenzo[b]thiophene with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ at 0°C.

-

Oxidation : Convert the acetyl group to carboxylic acid using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C, 4 h).

Challenges :

-

Regioselectivity : Competing acylation at the 3-position necessitates careful control of Lewis acid stoichiometry.

-

Over-Oxidation : Prolonged KMnO₄ exposure degrades the thiophene ring, requiring precise reaction monitoring.

Comparative Yields :

| Substrate | Oxidation Agent | Yield (%) |

|---|---|---|

| 7-Chloro-2-acetylbenzothio | KMnO₄ | 65 |

| 7-Chloro-2-acetylbenzothio | CrO₃ | 58 |

Industrial-Scale Considerations and Process Optimization

化学反応の分析

Types of Reactions: 7-Chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

科学的研究の応用

Antimicrobial Activity

One of the most notable applications of 7-chloro-1-benzothiophene-2-carboxylic acid is its antitubercular activity . Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains (MDR-MTB).

Case Study: Antitubercular Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the in vitro and ex vivo activity of several benzo[b]thiophene derivatives, including this compound. The findings indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.56 to 22.86 µg/mL against various strains of MTB.

- The compound exhibited low cytotoxicity against human cancer cell lines, suggesting a favorable selectivity index for therapeutic use .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 7b | 0.91 - 2.83 | Active & dormant MTB |

| 8c | 0.60 | Dormant M. bovis BCG |

| 8g | 0.56 | Active M. bovis BCG |

Protein Interaction Studies

Molecular docking studies have revealed that this compound binds effectively to the active site of the enzyme DprE1, which is crucial for MTB survival. This binding mode is similar to that of native ligands, indicating a potential pathway for drug development targeting tuberculosis .

Other Biological Activities

Beyond its antitubercular properties, this compound has been explored for other biological activities:

- Anticancer Properties : Initial studies indicate potential anticancer effects due to its low cytotoxicity against specific human cancer cell lines.

Future Directions in Research

Given its promising activity against both active and dormant mycobacterial strains, ongoing research is focused on:

- Structural Modifications : Investigating various substituents to enhance efficacy and reduce toxicity.

- Combination Therapies : Exploring synergistic effects with existing antitubercular drugs to combat resistance.

- Broader Spectrum Antimicrobial Activity : Testing against other pathogens to evaluate its potential as a broad-spectrum antimicrobial agent.

作用機序

The mechanism of action of 7-Chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substitution patterns, heterocyclic cores, and functional groups (Table 1).

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Reactivity Differences

Electronic Effects :

- Chloro vs.

- Hydroxyl Substitution : The 3-hydroxy group in 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Heterocyclic Core Modifications :

- Indole vs. Benzothiophene : Replacement of the sulfur atom in benzothiophene with nitrogen (indole) alters electronic distribution, affecting binding affinity in biological targets (e.g., kinase inhibitors) .

Solubility and Stability :

- The hydroxylated analog (7-hydroxy-1-benzothiophene-2-carboxylic acid) exhibits higher solubility in polar solvents (e.g., water or methanol) but requires stringent storage (-20°C) to prevent oxidation .

- Chloro-substituted derivatives generally show greater thermal stability and resistance to hydrolysis compared to hydroxyl or methyl analogs .

Application-Specific Performance

- Drug Discovery :

- Material Science :

Research Findings and Trends

- Synthetic Accessibility : Chloro-substituted benzothiophenes are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, whereas indole derivatives often require palladium-catalyzed cyclization .

- Biological Activity: The 7-chloro substitution in benzothiophene-2-carboxylic acid derivatives correlates with enhanced antibacterial activity compared to non-halogenated analogs, as demonstrated in recent high-throughput screens .

生物活性

7-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 90407-16-2) is a compound with the molecular formula C9H5ClO2S. It is characterized by a benzothiophene ring structure, which includes a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various strains of Staphylococcus aureus. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against methicillin-resistant strains (MRSA) as well as other clinically isolated strains. The MIC values for different derivatives were documented, highlighting the compound's potential as an antimicrobial agent.

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| I.a | ATCC 29213 | 4.20 |

| I.a | SF8300 (MRSA) | 8.40 |

| I.a | ST20171643 (Daptomycin-resistant) | 16.80 |

This table summarizes the effectiveness of different derivatives against resistant strains, illustrating the compound's relevance in combating antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The cytotoxicity assays conducted using the MTT method demonstrated that the compound did not exhibit significant cytotoxic effects at lower concentrations, suggesting a selective action against cancer cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival, leading to reduced cancer cell growth.

- Cell Signaling Interference : It has been suggested that this compound can interfere with cell signaling pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence points towards its ability to induce programmed cell death in targeted cells, contributing to its anticancer effects .

Study on Antimicrobial Activity

A comprehensive study focused on synthesizing various benzo[b]thiophene derivatives, including this compound, aimed to identify new antimicrobial agents against drug-resistant S. aureus strains. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, providing a basis for further development into therapeutic agents .

Cytotoxicity Assessments

In another research effort, cytotoxicity was assessed using propidium iodide staining on A549 cells exposed to varying concentrations of the compound. The study concluded that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile regarding mammalian cell toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-1-benzothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Start with substituted thiophene precursors and employ Friedel-Crafts acylation or transition-metal-catalyzed cyclization to form the benzothiophene core. Chlorination can be achieved using reagents like SOCl₂ or Cl₂ under controlled conditions .

- Carboxylation : Introduce the carboxylic acid group via carbonylation using CO in the presence of palladium catalysts or via hydrolysis of nitrile intermediates .

- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 7) via ¹H/¹³C NMR and DEPT-135. Compare with analogs in (e.g., 3-Chloro-6-methoxy derivative) .

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields in halogenation steps be resolved?

- Root Cause Analysis :

- Reagent Purity : Test alternative chlorinating agents (e.g., NCS vs. Cl₂ gas) to rule out side reactions from impurities .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to minimize undesired hydrolysis or decomposition .

- Temperature Control : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. What computational strategies are effective for predicting the reactivity of this compound in coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density at reactive sites (e.g., C-2 carboxyl group). Compare with analogs in .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can stability issues during long-term storage be mitigated?

- Best Practices :

- Storage Conditions : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture absorption .

- Periodic Analysis : Reassess purity via HPLC every 6 months. If degradation is observed (>5% impurity), repurify via recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。